2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
説明
This compound is a structurally complex molecule featuring a 1H-imidazole core substituted at the 1-position with a (benzylcarbamoyl)methyl group and at the 5-position with a hydroxymethyl group. A sulfanyl bridge connects the imidazole ring to an acetamide moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group is notable for its electron-withdrawing properties, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
特性
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c23-22(24,25)16-7-4-8-17(9-16)28-20(32)14-33-21-27-11-18(13-30)29(21)12-19(31)26-10-15-5-2-1-3-6-15/h1-9,11,30H,10,12-14H2,(H,26,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGYZLLXOWINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The following analysis highlights structural analogs and their key differences in substituents, synthesis routes, and inferred properties:
Substituent Variations on the Aromatic Ring
- N-(2,4-difluorophenyl) analog (): Replacing the 3-(trifluoromethyl)phenyl group with a 2,4-difluorophenyl moiety reduces steric bulk and alters electronic effects. Fluorine atoms may improve membrane permeability but decrease metabolic resistance compared to the trifluoromethyl group .
- N-(1,3-benzodioxol-5-yl) analog (): The benzodioxol group adds rigidity and may enhance π-π stacking interactions in target binding, though synthetic complexity increases .
Heterocyclic Core Modifications
- Benzo[d]imidazol-2(3H)-one derivatives (): Replacing the imidazole with a benzoimidazolone core introduces a ketone group, which can hydrogen bond with biological targets. These derivatives demonstrated antitumor activity in preliminary studies .
- 1,3,4-Oxadiazole analogs (): Substituting the imidazole with an oxadiazole ring alters electronic distribution and may improve metabolic stability. For example, 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides showed moderate antimicrobial activity .
Sulfanyl-Acetamide Linker Variations
- N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl) analog (): A bulky bicyclic substituent may improve binding to sterically demanding enzyme pockets, as seen in compound 10VP91 .
Implications of Structural Differences
- Trifluoromethyl vs. difluorophenyl : The trifluoromethyl group’s stronger electron-withdrawing effect may enhance stability but reduce solubility compared to difluorophenyl .
- Imidazole vs. oxadiazole : Imidazole derivatives generally exhibit better hydrogen-bonding capacity, whereas oxadiazoles offer metabolic resistance .
- Bulkier substituents : Compounds like 10VP91 () highlight the trade-off between improved target affinity and synthetic complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
